molecular formula C19H22N2O2 B11171111 N-benzyl-N-ethyl-4-(propanoylamino)benzamide

N-benzyl-N-ethyl-4-(propanoylamino)benzamide

Cat. No.: B11171111
M. Wt: 310.4 g/mol
InChI Key: YXKBTJLNZAVTDQ-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-4-(propanoylamino)benzamide is an organic compound with a complex structure that includes a benzyl group, an ethyl group, and a propanoylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-4-(propanoylamino)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-4-(propanoylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃

    Reduction: NaBH₄, LiAlH₄

    Substitution: NBS, CuBr

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-ethyl-4-(propanoylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-ethyl-4-(propanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-benzyl-N-ethyl-4-(propanoylamino)benzamide

InChI

InChI=1S/C19H22N2O2/c1-3-18(22)20-17-12-10-16(11-13-17)19(23)21(4-2)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3,(H,20,22)

InChI Key

YXKBTJLNZAVTDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N(CC)CC2=CC=CC=C2

Origin of Product

United States

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